Cas no 821799-40-0 (Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]-)
![Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]- structure](https://www.kuujia.com/scimg/cas/821799-40-0x500.png)
821799-40-0 structure
Product name:Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]-
Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]-
- [3-phenyl-3-(trifluoromethyl)pent-4-enyl]benzene
- 1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene
- DTXSID40838945
- 821799-40-0
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- Inchi: InChI=1S/C18H17F3/c1-2-17(18(19,20)21,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h2-12H,1,13-14H2
- InChI Key: VNUNHKWMIWIUBF-UHFFFAOYSA-N
- SMILES: C=CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F
Computed Properties
- Exact Mass: 290.12823503g/mol
- Monoisotopic Mass: 290.12823503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 0Ų
Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]- Related Literature
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
821799-40-0 (Benzene, [1-(2-phenylethyl)-1-(trifluoromethyl)-2-propenyl]-) Related Products
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